![molecular formula C7H5BrClNO2 B592614 Methyl 5-bromo-3-chloropicolinate CAS No. 1214336-41-0](/img/structure/B592614.png)
Methyl 5-bromo-3-chloropicolinate
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Overview
Description
Methyl 5-bromo-3-chloropicolinate, also known as methyl 5-bromo-3-chloropyridine-2-carboxylate, is an organic compound with the molecular formula C7H5BrClNO2. This compound is a derivative of picolinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Mechanism of Action
Target of Action
Methyl 5-bromo-3-chloropicolinate is a complex compound with a molecular formula of C7H5BrClNO2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
It’s known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound might have good bioavailability.
Preparation Methods
Methyl 5-bromo-3-chloropicolinate can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of methyl 2-pyridinecarboxylate. The process typically includes the following steps :
Bromination: Methyl 2-pyridinecarboxylate is reacted with bromine under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.
Chlorination: The brominated intermediate is then treated with chlorine to introduce the chlorine atom, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 5-bromo-3-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Methyl 5-bromo-3-chloropicolinate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methyl 5-bromo-3-chloropicolinate can be compared with other similar compounds, such as:
Methyl 5-bromo-3-fluoropicolinate: This compound has a fluorine atom instead of chlorine, which can lead to different reactivity and applications.
Methyl 5-bromo-3-iodopicolinate: The presence of iodine instead of chlorine can affect the compound’s reactivity and suitability for certain reactions.
Methyl 5-bromo-3-methylpicolinate: The substitution of a methyl group can influence the compound’s chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the picolinate derivatives .
Properties
IUPAC Name |
methyl 5-bromo-3-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSPYFGGCZDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673234 |
Source
|
Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-41-0 |
Source
|
Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-3-chloropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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